

The Structure of EBI3: A Critical Subunit in Heterodimeric Cytokines

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epstein-Barr virus-induced gene 3 (EBI3) is a soluble glycoprotein that plays a pivotal role in the regulation of the immune system.[1] Initially identified as a gene induced by Epstein-Barr virus infection, EBI3 is now recognized as a crucial subunit of two important heterodimeric cytokines: Interleukin-27 (IL-27) and Interleukin-35 (IL-35).[1] These cytokines are key modulators of T-cell responses and inflammation, making EBI3 and its associated complexes significant targets for therapeutic intervention in autoimmune diseases, infectious diseases, and cancer. This technical guide provides a comprehensive overview of the structure of EBI3 and its functional cytokine complexes, details of the experimental protocols used to elucidate these structures, and a summary of the signaling pathways they govern.

EBI3 Protein Structure

EBI3 is a secreted glycoprotein belonging to the type I cytokine receptor family, sharing structural homology with the p40 subunit of IL-12.[1] The protein consists of two fibronectin type III (FNIII) domains. The structure of EBI3 has been determined as part of the IL-27 complex. Available Protein Data Bank (PDB) entries for the human IL-27 signaling complex, which includes EBI3, are 7U7N and 8D85.[1][2][3]

The IL-27 Heterodimer: EBI3 and p28



IL-27 is a heterodimeric cytokine formed by the non-covalent association of EBI3 and the p28 subunit.[1] IL-27 is known to have both pro- and anti-inflammatory functions and plays a significant role in T-cell differentiation.

Structure of the IL-27 Quaternary Signaling Complex

The structure of the complete human IL-27 quaternary signaling complex, consisting of IL-27 (p28/EBI3), its specific receptor IL-27Rα, and the common receptor subunit gp130, has been determined by cryogenic electron microscopy (cryo-EM) at a resolution of 3.47 Å.[4][5]

The key structural features of this complex are:

- Three-Site Assembly: The assembly of the complex is nucleated by the central p28 subunit and follows a three-site interaction model.[4][5]
- Site 1: The p28 subunit interacts with EBI3 to form the IL-27 cytokine. This interaction involves the packing of the four-helical bundle of p28 against the hinge region between the D1 and D2 domains of EBI3.[5]
- Site 2: The p28 subunit also engages the IL-27Rα receptor.
- Site 3: A conserved tryptophan residue on p28 interacts with the D1 domain of gp130, completing the quaternary complex.[4]

This assembly mechanism shows similarities to that of IL-6 but is distinct from other heterodimeric cytokines like IL-12 and IL-23.[4]

The IL-35 Heterodimer: EBI3 and p35

IL-35 is another critical heterodimeric cytokine composed of EBI3 and the p35 subunit of IL-12. [1] IL-35 is primarily known for its potent immunosuppressive functions, playing a key role in regulatory T-cell (Treg) activity.

Structure of IL-35

As of now, a high-resolution experimental structure of the IL-35 heterodimer has not been determined. The lack of a crystal structure is a significant gap in understanding the precise molecular interactions between EBI3 and p35.[6] However, co-immunoprecipitation studies



have confirmed the non-covalent association between EBI3 and p35.[7][8] It is known that coexpression of both subunits is necessary for efficient secretion of the functional heterodimer.[8] [9]

Quantitative Data

While specific binding affinities from biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the direct interaction between EBI3 and its partners p28 and p35 are not readily available in the provided search results, the structural data for IL-27 implies a stable and specific interaction. For IL-27's interaction with its receptors, SPR has been used to determine the binding kinetics.

Interacting Molecules	Method	Affinity (KD)	Reference
IL-27 and IL-27Rα-Fc	SPR	46 pM	[10]

Experimental Protocols Protein Expression and Purification for Structural Studies (IL-27 Complex)

The determination of the IL-27 quaternary complex structure by cryo-EM involved the production of recombinant proteins. A common strategy to overcome challenges in complex stability is to engineer a single-chain variant.

- Construct Design: A linker-connected single-chain variant of murine IL-27 was created by fusing the p28 and EBI3 subunits (p28+EBI3).[11]
- Expression System: The fusion cytokine, along with the ectodomains of murine IL-27Rα (amino acids 28-224) and gp130 (amino acids 23-319), were cloned into the pAcGP67-A vector for expression in an insect cell system (e.g., Sf9 or High Five cells).[11] The constructs included an N-terminal gp67 signal sequence for secretion and a C-terminal hexahistidine tag for purification.[11]
- Purification: The secreted proteins were purified from the cell culture supernatant using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to isolate



the fully assembled complex.

Cryogenic Electron Microscopy (Cryo-EM) of the IL-27 Quaternary Complex

- Sample Preparation: The purified IL-27 quaternary complex was concentrated and applied to cryo-EM grids, which were then vitrified by plunge-freezing in liquid ethane.
- Data Collection: Data was collected on a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Movies of the particles were recorded.
- Image Processing: The raw movie frames were subjected to motion correction. Individual particle images were then picked, and 2D classification was performed to remove poorquality particles. An initial 3D model was generated ab initio, followed by 3D classification and refinement to obtain the final high-resolution density map.[5]
- Model Building: An atomic model of the complex was built into the cryo-EM density map using molecular modeling software.[12]

The final cryo-EM map of the human IL-27 quaternary complex was determined to a resolution of 3.47 Å.[4][5]

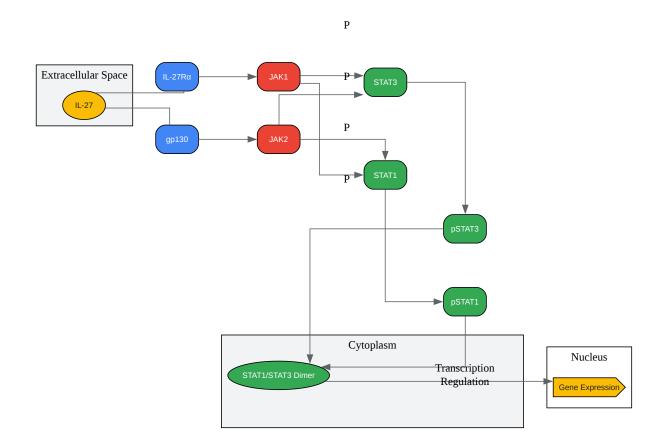


Cryo-EM Data Collection and Processing Parameters for IL-27 Complex	
PDB ID	7U7N
EMDB ID	EMD-26382
Resolution	3.47 Å
Microscope	Titan Krios
Detector	Gatan K3
Voltage	300 keV
Electron Exposure	60 e-/Ų
Pixel Size	0.839 Å
Symmetry	C1

Signaling Pathways IL-27 Signaling Pathway

IL-27 signals through a heterodimeric receptor complex composed of IL-27R α and gp130.[4][5] The binding of IL-27 to its receptor leads to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.





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IL-27 Signaling Pathway

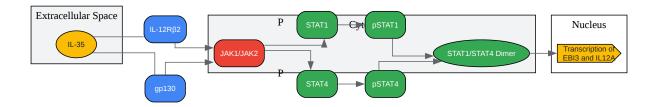
Upon binding of IL-27, JAK1 and JAK2, associated with the intracellular domains of IL-27R α and gp130 respectively, become activated and phosphorylate each other.[4][5] These activated



JAKs then phosphorylate STAT1 and STAT3.[13][14] The phosphorylated STATs form heterodimers, translocate to the nucleus, and regulate the transcription of target genes.[5]

IL-35 Signaling Pathway

IL-35 signaling is more complex and can occur through various receptor combinations. The primary receptors in T cells are IL-12Rβ2 and gp130, which can form heterodimers or homodimers.[6][15]



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IL-35 Signaling in T cells

In T cells, IL-35 signaling through the IL-12R β 2/gp130 heterodimer leads to the activation of STAT1 and STAT4.[6][15] These activated STATs form a unique heterodimer that translocates to the nucleus and induces the expression of the EBI3 and IL12A (p35) genes, creating a positive feedback loop for IL-35 production.[15] IL-35 can also signal through homodimers of IL-12R β 2 or gp130, leading to the activation of STAT4 or STAT1, respectively.[6][16] In B cells, IL-35 can signal through a different receptor pair, IL-12R β 2 and IL-27R α , activating STAT1 and STAT3.[17][18]

Conclusion

EBI3 is a central player in the formation of the functionally diverse cytokines IL-27 and IL-35. The high-resolution structure of the IL-27 quaternary complex has provided significant insights into the molecular mechanisms of its assembly and receptor engagement. In contrast, the lack of a detailed structure for IL-35 remains a key area for future research. Understanding the precise structural and biophysical characteristics of EBI3 and its cytokine complexes is



essential for the rational design of novel therapeutics targeting the IL-12 family of cytokines for the treatment of a wide range of immune-mediated diseases.

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